2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a propoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2-propoxybenzaldehyde with a boronic ester. The reaction is often carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various alkoxy-substituted benzaldehydes depending on the alkyl halide used.
Scientific Research Applications
2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of fluorescent probes for biological imaging due to its boron-containing structure.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the boronic ester group can participate in cross-coupling reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with an isopropoxy group instead of a propoxy group.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronic ester groups and a benzothiadiazole core.
Uniqueness
2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-6-9-19-14-8-7-13(10-12(14)11-18)17-20-15(2,3)16(4,5)21-17/h7-8,10-11H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFNMVXJAOLMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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